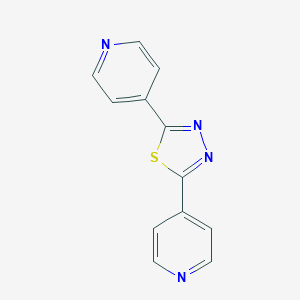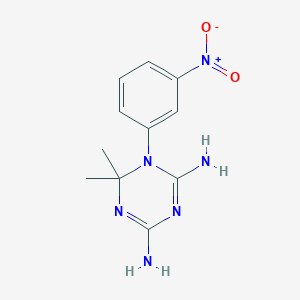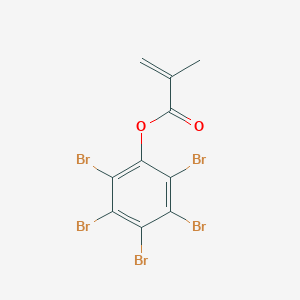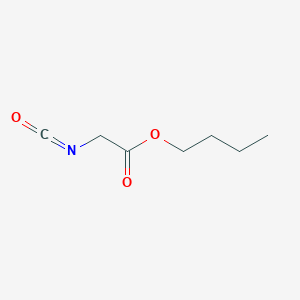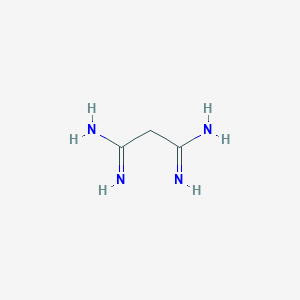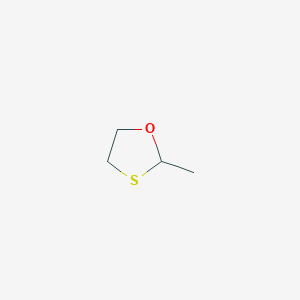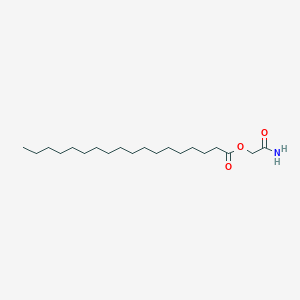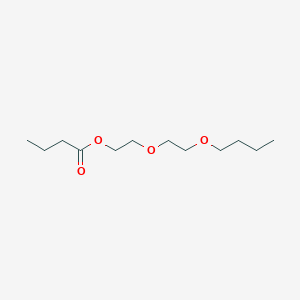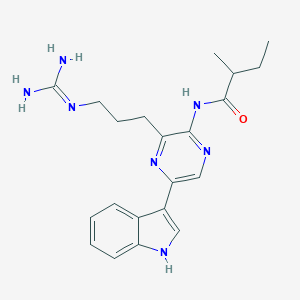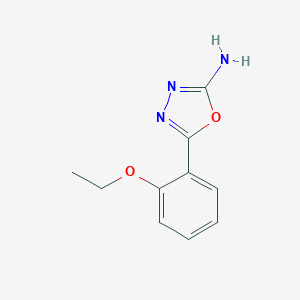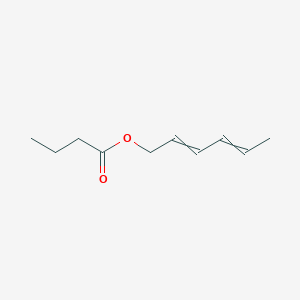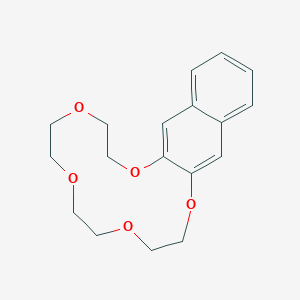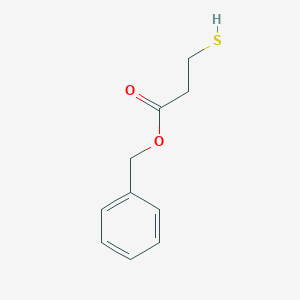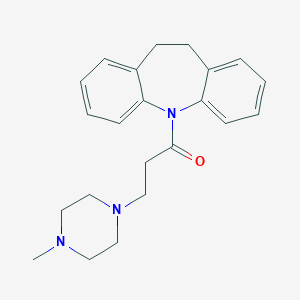
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood disorders. It has also been shown to interact with serotonin and dopamine receptors, which are implicated in the pathophysiology of depression.
Biochemische Und Physiologische Effekte
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of neuronal excitability, and the enhancement of neuroplasticity. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- in lab experiments is its high potency and selectivity for its target receptors. However, its lipophilic nature and poor solubility in water can pose challenges in terms of formulation and administration. Additionally, its effects may vary depending on the dose and route of administration, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the research on 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-. One area of interest is the development of more efficient synthesis methods and formulations that can improve its pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of its potential applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for its therapeutic efficacy.
Synthesemethoden
The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- involves several steps, including the condensation of 4-methylpiperazine with ethyl 3-benzoylpropionate, followed by cyclization and reduction. The final product is obtained as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and several studies have investigated its efficacy in human clinical trials.
Eigenschaften
CAS-Nummer |
18300-61-3 |
|---|---|
Produktname |
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- |
Molekularformel |
C22H27N3O |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C22H27N3O/c1-23-14-16-24(17-15-23)13-12-22(26)25-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)25/h2-9H,10-17H2,1H3 |
InChI-Schlüssel |
PHAWJPRNHRDNFR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Kanonische SMILES |
CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Andere CAS-Nummern |
18300-61-3 |
Synonyme |
10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




